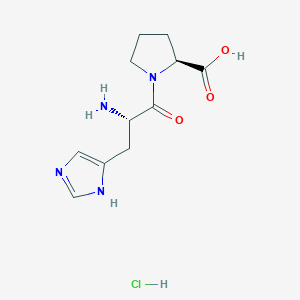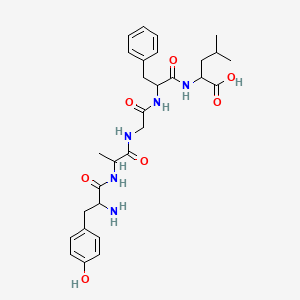
His-Pro hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
His-Pro hydrochloride is a dipeptide consisting of histidyl and proline.
Applications De Recherche Scientifique
Antioxidant and Protective Properties
One significant area of research has been the exploration of the antioxidant properties of Cyclo(His-Pro) (CHP) and its derivatives, including His-Pro hydrochloride. Studies have indicated that His-Pro, as a component of CHP, demonstrates protective carbonyl quenching effects. These effects are particularly relevant in the context of detoxifying activities towards α,β unsaturated carbonyls, suggesting potential benefits in dietary applications and the mitigation of oxidative stress. Pro-His, a derivative of CHP, exhibits marked antioxidant activity, potentially surpassing that of known antioxidants like l-carnosine. This enhanced activity could be attributed to its greater electrophilicity and serum stability, suggesting that His-Pro hydrochloride and its derivatives could contribute significantly to antioxidant defenses and the beneficial effects induced by CHP-containing food (Regazzoni et al., 2022).
Drug Delivery Systems
Another critical area of application for His-Pro hydrochloride is in the development of drug delivery systems (DDS). Research has focused on exploiting the unique properties of hydroxyethyl starch (HES) and its derivatives, including modifications with hydroxychloroquine (HCQ) for targeting pancreatic cancer cells. These modifications aim to enhance the inhibitory effects on cancer cell migration and invasion, potentially offering a new avenue for anticancer therapy. The study of Chloroquine-modified HES (CQ-HES) highlights the potential of His-Pro hydrochloride derivatives in creating drug delivery platforms that could improve the efficacy of chemotherapeutics against metastatic diseases (Sleightholm et al., 2017).
Enzymatic Biocatalysts and Environmental Applications
His-Pro hydrochloride and related compounds have also been investigated for their potential in environmental applications, specifically in the degradation of pollutants. Enzymatic biocatalysts based on His6-OPH (hexahistidine-containing organophosphorus hydrolase) have been optimized for the destruction of chlorpyrifos, a pesticide widely used in agriculture. This approach suggests the feasibility of employing His-Pro hydrochloride derivatives in treating soil contamination, highlighting the enzyme's effectiveness in various soil types, particularly those with low humus concentrations or increased alkalinity. Such developments underscore the potential environmental benefits of His-Pro hydrochloride and its derivatives in mitigating pesticide-related impacts (Senko et al., 2017).
Propriétés
Formule moléculaire |
C₁₁H₁₇ClN₄O₃ |
|---|---|
Poids moléculaire |
288.73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




